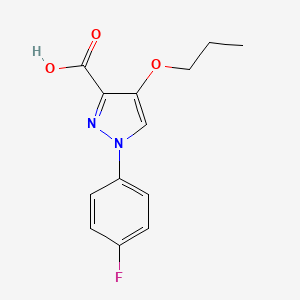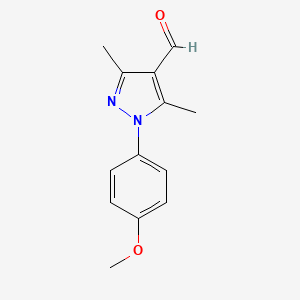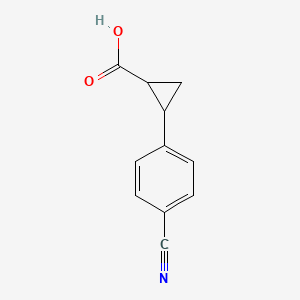
2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid
Overview
Description
The compound “2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid” is a cyclopropane derivative with a carboxylic acid group at one carbon and a 4-cyanophenyl group at another carbon .
Molecular Structure Analysis
The molecular structure of this compound would consist of a three-membered cyclopropane ring, with a carboxylic acid (-COOH) group and a 4-cyanophenyl group (-C6H4-CN) attached to different carbons of the ring .Chemical Reactions Analysis
As a cyclopropane derivative, this compound could undergo reactions typical of cyclopropanes, such as ring-opening reactions. The presence of the carboxylic acid and cyanophenyl groups could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make it acidic and polar, while the cyclopropane ring could influence its shape and reactivity .Scientific Research Applications
Ethylene Precursor Studies
Research on similar cyclopropane carboxylic acids, like 1-(malonylamino) cyclopropane-1-carboxylic acid, has found applications in understanding ethylene precursors in plants. This study identified a major conjugate of 1-aminocyclopropane-1-carboxylic acid in wheat leaves, contributing to our understanding of ethylene biosynthesis in higher plants (Hoffman, Yang, & McKeon, 1982).
Synthetic Chemistry Applications
The synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA) showcases the potential of cyclopropane carboxylic acids in flavor chemistry, particularly in the synthesis of novel tobacco flavors. This highlights the versatility of cyclopropane carboxylic acids in synthetic organic chemistry (Lu Xin-y, 2013).
Precursors for Dihydropyrroles and Pyrroles
Doubly activated cyclopropanes, such as 1-cyano-cyclopropyl ketones, have been effectively used as precursors for the synthesis of 4-cyano-dihydropyrroles. This application in the field of heterocyclic chemistry demonstrates the potential of cyclopropane carboxylic acids in synthesizing complex organic structures (Wurz & Charette, 2005).
Biological Activity Research
Studies have shown that compounds with cyclopropane moieties, like 1-aminocyclopropane-1-carboxylic acid and its analogs, display a range of biological activities including antifungal, antimicrobial, and antiviral properties. This indicates the potential biomedical applications of cyclopropane carboxylic acids in developing new therapeutic agents (Coleman & Hudson, 2016).
Structural and Conformation Studies
The structural analysis of cyclopropane carboxylic acids, such as cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, has contributed to our understanding of molecular geometries and interactions. This knowledge is crucial in the design of new compounds with specific properties (Korp, Bernal, & Fuchs, 1983).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with.
Safety and Hazards
Properties
IUPAC Name |
2-(4-cyanophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-6-7-1-3-8(4-2-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHLUIBYGIBEIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452131.png)

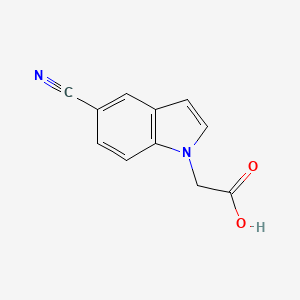


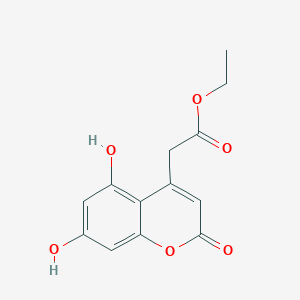
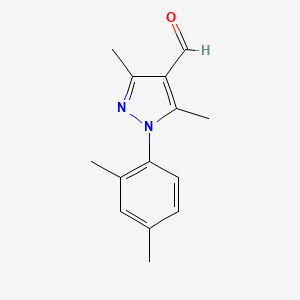
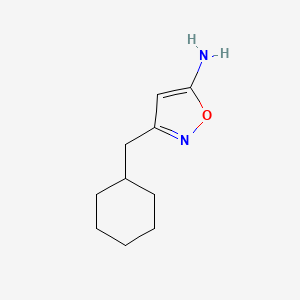
![Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate](/img/structure/B1452144.png)

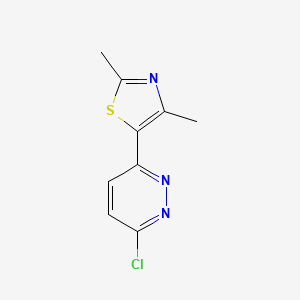
![2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452148.png)
